2-Chloro-6H-pyrimido[5,4-b][1,4]oxazin-7(8H)-one
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Overview
Description
Scientific Research Applications
Chemical Modification and Synthesis
- The chlorine atom in related compounds like 4-chloro-6,7-dihydro-8H-pyrimido[5,4-b][1,4-oxazin-7-ones can be replaced by various groups, such as amine residues, mercapto and methoxy groups, and can also be removed in the presence of Pd/C, indicating versatile chemical modification possibilities (Sazonov & Safonova, 1973).
- Efficient synthesis methods have been developed for pyrimido[4,5-b][1,4]oxazines using bromouracil, with substitutions in the 2-position performed by palladium-mediated cross-coupling reactions (Kazzouli et al., 2006).
Antiviral Activity
- While not directly related to 2-Chloro-6H-pyrimido[5,4-b][1,4]oxazin-7(8H)-one, pyrimidine nucleosides derived from similar structures have been tested for antiviral activity against various viruses. For example, bicyclic 2′-deoxynucleoside, derived from a similar base, showed inhibition against herpes simplex virus type 1 (Loakes et al., 1995).
Biological Activity
- Pyrimido[4,5-b][1,4]oxazin-7-one derivatives, which are structurally related, have been synthesized and explored for various biological activities. Their synthesis and properties have been a subject of study, indicating a potential for diverse biological applications (Melguizo et al., 1991).
- Synthesis and cardiotonic activity of pyrimido[5,4-b][1,4]oxazinones, similar in structure to this compound, have been studied, showing positive inotropic effects in some compounds (Mátyus et al., 1990).
Properties
IUPAC Name |
2-chloro-8H-pyrimido[5,4-b][1,4]oxazin-7-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4ClN3O2/c7-6-8-1-3-5(10-6)9-4(11)2-12-3/h1H,2H2,(H,8,9,10,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BJFLSQFORMFAAP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC2=NC(=NC=C2O1)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4ClN3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.57 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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